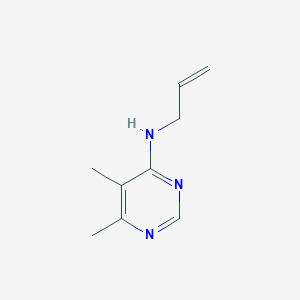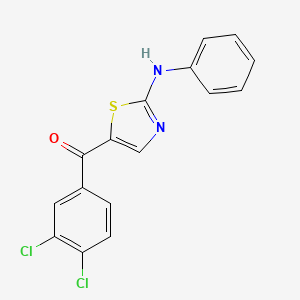![molecular formula C15H17N3O4 B2835907 N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide CAS No. 2224467-45-0](/img/structure/B2835907.png)
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide, also known as CM-272, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers.
Mechanism of Action
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins in the cell. HSP90 is overexpressed in cancer cells and is required for the stability and activity of various oncogenic proteins. By inhibiting HSP90, N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide disrupts the stability and activity of these oncogenic proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide has been shown to have a selective inhibitory effect on cancer cells, with minimal toxicity to normal cells. In addition, N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide has been shown to inhibit the growth of cancer cells that are resistant to other anticancer drugs, making it a promising candidate for combination therapy. N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide has also been shown to inhibit the formation of new blood vessels in tumors, which is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration schedule for N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide.
Future Directions
For N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide include the development of more water-soluble analogs and the optimization of dosing and administration schedules. In addition, further studies are needed to determine the efficacy of N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide in combination with other anticancer drugs. Finally, clinical trials are needed to determine the safety and efficacy of N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide in humans.
Synthesis Methods
The synthesis of N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 3-methoxybenzoyl chloride with morpholine to form 3-methoxy-N-morpholinobenzamide. This intermediate is then reacted with 3-cyanopropionic acid to form N-[2-(3-cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide, also known as N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide.
Scientific Research Applications
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide has been extensively studied for its anticancer properties. Preclinical studies have shown that N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide has shown promising results in animal models of cancer, with significant tumor growth inhibition observed.
properties
IUPAC Name |
N-[2-(3-cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-21-13-4-2-3-11(7-13)15(20)17-9-14(19)18-5-6-22-10-12(18)8-16/h2-4,7,12H,5-6,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCIAHJSFRAMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


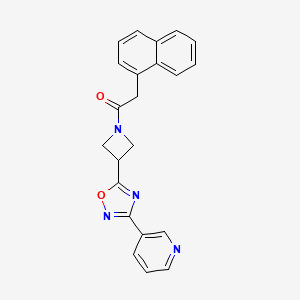
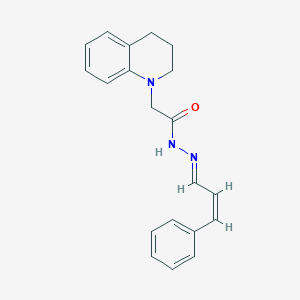

![[2-[[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2835834.png)
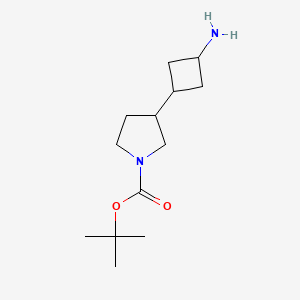

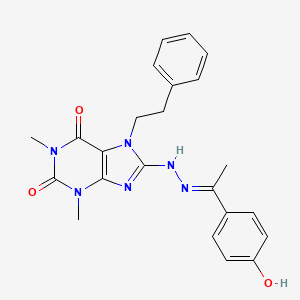

![2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime](/img/structure/B2835839.png)
